molecular formula C14H32N4O6P2 B12600779 N,N'-(1,14-Diaminotetradecane-1,14-diylidene)bis(phosphoramidic acid) CAS No. 648441-53-6

N,N'-(1,14-Diaminotetradecane-1,14-diylidene)bis(phosphoramidic acid)

Katalognummer: B12600779
CAS-Nummer: 648441-53-6
Molekulargewicht: 414.37 g/mol
InChI-Schlüssel: MLTXSIUWEKFKKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-(1,14-Diaminotetradecane-1,14-diylidene)bis(phosphoramidic acid) is a chemical compound with a complex structure that includes both amine and phosphoramidic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,14-Diaminotetradecane-1,14-diylidene)bis(phosphoramidic acid) typically involves the reaction of 1,14-diaminotetradecane with phosphoramidic acid derivatives under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-(1,14-Diaminotetradecane-1,14-diylidene)bis(phosphoramidic acid) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

N,N’-(1,14-Diaminotetradecane-1,14-diylidene)bis(phosphoramidic acid) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N,N’-(1,14-Diaminotetradecane-1,14-diylidene)bis(phosphoramidic acid) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N,N’-(1,14-Diaminotetradecane-1,14-diylidene)bis(phosphoramidic acid) include other diamine and phosphoramidic acid derivatives, such as:

Uniqueness

The uniqueness of N,N’-(1,14-Diaminotetradecane-1,14-diylidene)bis(phosphoramidic acid) lies in its specific chain length and functional group arrangement, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

648441-53-6

Molekularformel

C14H32N4O6P2

Molekulargewicht

414.37 g/mol

IUPAC-Name

[(1,14-diamino-14-phosphonoiminotetradecylidene)amino]phosphonic acid

InChI

InChI=1S/C14H32N4O6P2/c15-13(17-25(19,20)21)11-9-7-5-3-1-2-4-6-8-10-12-14(16)18-26(22,23)24/h1-12H2,(H4,15,17,19,20,21)(H4,16,18,22,23,24)

InChI-Schlüssel

MLTXSIUWEKFKKF-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCCCC(=NP(=O)(O)O)N)CCCCCC(=NP(=O)(O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.